2-[3-(Benzylsulfanyl)-1H-1,2,4-triazol-1-YL]-N~1~-(4-ethylphenyl)acetamide
Overview
Description
2-[3-(Benzylsulfanyl)-1H-1,2,4-triazol-1-YL]-N~1~-(4-ethylphenyl)acetamide is a compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a benzylsulfanyl group attached to the triazole ring and an ethylphenylacetamide moiety.
Preparation Methods
The synthesis of 2-[3-(Benzylsulfanyl)-1H-1,2,4-triazol-1-YL]-N~1~-(4-ethylphenyl)acetamide typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate alkylating agent.
Introduction of the benzylsulfanyl group: The benzylsulfanyl group can be introduced by reacting the triazole intermediate with benzyl chloride in the presence of a base.
Attachment of the ethylphenylacetamide moiety: This step involves the reaction of the benzylsulfanyl-triazole intermediate with 4-ethylphenylacetyl chloride under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[3-(Benzylsulfanyl)-1H-1,2,4-triazol-1-YL]-N~1~-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(Benzylsulfanyl)-1H-1,2,4-triazol-1-YL]-N~1~-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as DNA gyrase, glucosamine-6-phosphate synthase, and dihydrofolate reductase, which are essential for bacterial growth . Additionally, it may interfere with cellular signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
2-[3-(Benzylsulfanyl)-1H-1,2,4-triazol-1-YL]-N~1~-(4-ethylphenyl)acetamide can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct biological activities.
Other 1,2,4-Triazoles: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Benzylsulfanyl derivatives: Compounds with similar benzylsulfanyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-benzylsulfanyl-1,2,4-triazol-1-yl)-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-2-15-8-10-17(11-9-15)21-18(24)12-23-14-20-19(22-23)25-13-16-6-4-3-5-7-16/h3-11,14H,2,12-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTAHNLYXKYJEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC(=N2)SCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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